N-[3-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]-2-ETHYLBUTANAMIDE
Overview
Description
N-[3-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]-2-ETHYLBUTANAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural and synthetic bioactive molecules.
Preparation Methods
The synthesis of N-[3-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]-2-ETHYLBUTANAMIDE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where aryl hydrazines react with ketones under acidic conditions to form the indole ring .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
N-[3-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]-2-ETHYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives under specific conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]-2-ETHYLBUTANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]-2-ETHYLBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can bind to various biological targets, modulating their activity and leading to therapeutic effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to N-[3-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]-2-ETHYLBUTANAMIDE include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Oxindole derivatives: Formed through oxidation of the indole core and have various biological activities.
What sets this compound apart is its specific substitution pattern, which can confer unique biological activities and chemical properties .
Properties
IUPAC Name |
N-[3-(2,3-dihydroindole-1-carbonyl)phenyl]-2-ethylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-15(4-2)20(24)22-18-10-7-9-17(14-18)21(25)23-13-12-16-8-5-6-11-19(16)23/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHZKAQFYRDBCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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